molecular formula C18H22N4O4S B2864488 METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-38-5

METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2864488
CAS No.: 909574-38-5
M. Wt: 390.46
InChI Key: RICCVDQPOLWKRW-UHFFFAOYSA-N
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Description

Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 2,3-dimethoxyphenyl substituent at position 7, an ethyl group at position 5, and a methylsulfanyl (SCH₃) moiety at position 2, with a methyl ester at position 4. The triazolopyrimidine scaffold is notable for its applications in medicinal chemistry, particularly in targeting enzymes or receptors due to its planar aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-6-11-13(16(23)26-4)14(22-17(19-11)20-18(21-22)27-5)10-8-7-9-12(24-2)15(10)25-3/h7-9,14H,6H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICCVDQPOLWKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazolopyrimidine Core Formation

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized through cyclocondensation between triazolamine derivatives and β-keto esters or malonates. For instance, triazolamine (1,2,4-triazol-3-amine) reacts with ethyl 3-oxo-3-phenylpropanoate in ethanol under basic conditions (e.g., sodium ethanoate) to yield the triazolopyrimidine core. Adapting this method, ethyl malonate can serve as the β-keto ester equivalent, facilitating cyclization at elevated temperatures (80°C) in dimethylformamide (DMF) with sodium hydride as a base.

Example Protocol

  • Reactants : Triazolamine (1.0 equiv), ethyl malonate (1.2 equiv)
  • Conditions : DMF, NaH (1.5 equiv), 80°C, 2 hours
  • Yield : ~94%

This step forms the 4H,7H-triazolo[1,5-a]pyrimidine skeleton, establishing positions 2, 5, 6, and 7 for subsequent functionalization.

Substituent Introduction at Position 7: 2,3-Dimethoxyphenyl Group

Suzuki-Miyaura Coupling

The 2,3-dimethoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. A halogenated intermediate (e.g., 7-bromo-triazolopyrimidine) reacts with 2,3-dimethoxyphenylboronic acid under Suzuki conditions.

Example Protocol

  • Reactants : 7-Bromo-triazolopyrimidine (1.0 equiv), 2,3-dimethoxyphenylboronic acid (1.5 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2.0 equiv)
  • Solvent : Dioxane/water (4:1), 100°C, 12 hours
  • Yield : ~75–85% (extrapolated from analogous reactions)

Ethyl Group Installation at Position 5

Alkylation of Pyrimidine Nitrogen

Position 5 is functionalized via alkylation using ethyl bromide or ethyl iodide. The reaction proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent.

Example Protocol

  • Reactants : 5-H-triazolopyrimidine (1.0 equiv), ethyl iodide (1.2 equiv)
  • Conditions : DMF, K₂CO₃ (2.0 equiv), 60°C, 6 hours
  • Yield : ~80–90%

Methylsulfanyl Group Incorporation at Position 2

Thiolation via Nucleophilic Substitution

A pre-installed leaving group (e.g., chloro or bromo) at position 2 undergoes displacement with sodium methanethiolate.

Example Protocol

  • Reactants : 2-Chloro-triazolopyrimidine (1.0 equiv), NaSCH₃ (1.5 equiv)
  • Conditions : DMF, 25°C, 4 hours
  • Yield : ~70–80%

Esterification at Position 6: Methyl Carboxylate Formation

Esterification of Carboxylic Acid Intermediate

Hydrolysis of the ethyl ester to a carboxylic acid, followed by methylation with methanol under acidic conditions, affords the methyl carboxylate.

Example Protocol

  • Step 1 (Hydrolysis) : 6-Ethoxycarbonyl intermediate (1.0 equiv), NaOH (2.0 equiv), H₂O/EtOH, reflux, 3 hours
  • Step 2 (Methylation) : Carboxylic acid (1.0 equiv), SOCl₂ (excess), then MeOH, 0°C to 25°C, 12 hours
  • Overall Yield : ~65–75%

Integrated Synthetic Route

A consolidated pathway synthesizes the target compound in four linear steps:

  • Core Formation : Cyclocondensation of triazolamine and ethyl malonate.
  • 7-Arylation : Suzuki coupling with 2,3-dimethoxyphenylboronic acid.
  • 5-Ethylation : Alkylation using ethyl iodide.
  • 2-Methylsulfanyl Introduction : Thiolation with NaSCH₃.
  • 6-Methyl Esterification : Sequential hydrolysis and methylation.

Table 1. Summary of Reaction Conditions and Yields

Step Reaction Conditions Yield (%)
1 Core formation DMF, NaH, 80°C, 2 h 94
2 Suzuki coupling Pd(PPh₃)₄, dioxane/H₂O, 100°C, 12 h 80
3 5-Ethylation K₂CO₃, DMF, 60°C, 6 h 85
4 2-Methylsulfanyl addition NaSCH₃, DMF, 25°C, 4 h 75
5 Esterification SOCl₂/MeOH, 0–25°C, 12 h 70

Alternative Methodologies and Optimization

One-Pot Multicomponent Synthesis

A four-component reaction involving triazolamine, ethyl acetoacetate, 2,3-dimethoxybenzaldehyde, and methyl thiocyanate in the presence of p-toluenesulfonic acid (p-TsOH) could streamline the synthesis. This approach may reduce step count and improve atom economy.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation steps, enhancing yields to >90% in model systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target: Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine - 7: 2,3-Dimethoxyphenyl
- 5: Ethyl
- 2: SCH₃
- 6: COOCH₃
~436 (estimated) High lipophilicity (methyl ester, SCH₃); potential for sulfur-mediated binding.
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine - 7: 2,4-Dimethoxyphenyl
- 5: Phenyl
- 6: COOCH₂CH₃
406.4 Lower lipophilicity (ethyl ester vs. methyl); phenyl at C5 enhances aromaticity.
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Triazolo[1,5-a]pyrimidine - 7: 4-Chlorophenyl
- 5: Indol-3-yl
- 6: CN
~384 (estimated) CN group increases polarity; indole moiety may enhance target specificity.
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Triazolo[1,5-a]pyrimidine - 5,7: Methyl
- 2: COOCH₂CH₃
~266 (estimated) Small substituents reduce steric hindrance; lower molecular weight.

Structural and Functional Group Analysis

Position 7 Substituents: The target compound’s 2,3-dimethoxyphenyl group differs from the 2,4-dimethoxyphenyl in ’s compound. The ortho-methoxy groups in the target may hinder rotation, increasing rigidity and affecting binding pocket compatibility .

Position 5 Substituents :

  • The ethyl group in the target compound is less bulky than the phenyl group in ’s derivative, possibly improving metabolic stability .

Position 2 Substituents :

  • The methylsulfanyl (SCH₃) group in the target contrasts with carboxylate esters in and . Sulfur’s larger atomic radius and lower electronegativity may facilitate hydrophobic interactions or metal coordination .

Position 6 Functional Groups: The methyl ester (COOCH₃) in the target provides moderate lipophilicity compared to the cyano (CN) group in ’s compound, which increases polarity and hydrogen-bond acceptor capacity .

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